
Trihexyphenidyl hydrochloride
Übersicht
Beschreibung
Trihexyphenidyl Hydrochloride is a synthetic antispasmodic drug primarily used to treat symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions. It belongs to the class of antimuscarinic agents and is known for its ability to alleviate stiffness, tremors, spasms, and poor muscle control .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Trihexyphenidylhydrochlorid umfasst mehrere Schritte. Zunächst wird das Zwischenprodukt Propiophenonpiperidylhydrochlorid synthetisiert. Dieses Zwischenprodukt wird dann einer Grignard-Reaktion mit einem Grignard-Reagenz unterzogen, typischerweise in Gegenwart eines Lösungsmittels wie Methyl-tert-butylether, das den traditionell verwendeten Diethylether aus Sicherheitsgründen ersetzt .
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Synthese von Trihexyphenidylhydrochlorid einem ähnlichen Weg, jedoch im größeren Maßstab. Der Prozess beinhaltet die Herstellung des Zwischenprodukts, gefolgt von seiner Umwandlung in das Rohprodukt, das dann weiterverarbeitet wird, um das Endprodukt zu erhalten. Die Verwendung sichererer Lösungsmittel und optimierter Reaktionsbedingungen stellt die Effizienz und Sicherheit des Produktionsprozesses sicher .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trihexyphenidylhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitution verschiedene funktionelle Gruppen in das Molekül einführen kann .
Wissenschaftliche Forschungsanwendungen
FDA-Approved Indications
Trihexyphenidyl hydrochloride is predominantly indicated for:
- Parkinson's Disease: It is effective in alleviating symptoms such as tremors, rigidity, and bradykinesia associated with Parkinson's disease. The drug is often used as an adjunct to levodopa therapy, enhancing overall symptom control .
- Drug-Induced Extrapyramidal Symptoms: Trihexyphenidyl is utilized to manage extrapyramidal side effects resulting from first-generation antipsychotic medications, such as haloperidol and fluphenazine. It helps reduce symptoms like oculogyric crises and dyskinetic movements .
Off-Label Uses
In addition to its approved indications, this compound has several off-label applications:
- Dystonia: It is used in patients with dystonia, particularly in children with cerebral palsy, to manage involuntary muscle contractions .
- Essential Tremor and Akathisia: The drug may be prescribed for essential tremor and akathisia, providing symptomatic relief .
- Organophosphate Poisoning: Trihexyphenidyl has shown efficacy as an antidote for organophosphate poisoning, surpassing atropine in counteracting cholinergic crises .
- Other Dyskinesias: Preliminary studies suggest potential benefits in treating Huntington's chorea and spasmodic torticollis .
Case Study 1: Malignant Hyperthermia
A notable case involved a 55-year-old male patient who developed malignant hyperthermia and severe hyponatremia attributed to high doses of trihexyphenidyl. After discontinuation of the drug, the patient's fever and sodium levels normalized within days, highlighting the importance of monitoring for adverse reactions during treatment .
Case Study 2: Efficacy in Parkinson's Disease
A controlled study demonstrated that patients receiving trihexyphenidyl alongside levodopa experienced significant improvements in motor symptoms compared to those on placebo. This underscores the drug's role as an effective adjunct therapy in managing Parkinson’s disease .
Data Summary
Application | Type | Evidence Level |
---|---|---|
Parkinson's Disease | FDA-Approved | Strong |
Drug-Induced Extrapyramidal Symptoms | FDA-Approved | Strong |
Dystonia | Off-Label | Moderate |
Essential Tremor | Off-Label | Preliminary |
Organophosphate Poisoning | Off-Label | Moderate |
Wirkmechanismus
Trihexyphenidyl Hydrochloride exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist. It binds with higher affinity to the M1 subtype of muscarinic receptors, primarily located in the central nervous system. By inhibiting the action of acetylcholine, it helps restore the balance between acetylcholine and dopamine in the brain, thereby alleviating symptoms of Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Benztropine: Another antimuscarinic agent used to treat Parkinson’s disease and extrapyramidal symptoms.
Diphenhydramine: An antihistamine with antimuscarinic properties, also used to relieve some symptoms of Parkinson’s disease.
Comparison:
Trihexyphenidyl Hydrochloride vs. Benztropine: Both are used to manage Parkinson’s disease symptoms, but this compound has a higher affinity for central muscarinic receptors, making it more effective in certain cases.
This compound vs. Diphenhydramine: While both have antimuscarinic effects, Diphenhydramine is primarily an antihistamine and is less potent in treating Parkinson’s disease symptoms compared to this compound.
This compound stands out due to its specific action on central muscarinic receptors, making it a valuable drug in the management of Parkinson’s disease and related conditions.
Biologische Aktivität
Trihexyphenidyl hydrochloride is a muscarinic antagonist primarily used in the management of Parkinson's disease and drug-induced extrapyramidal disorders. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and notable case studies that illustrate its clinical implications.
Trihexyphenidyl acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a stronger affinity for the M1 and M4 subtypes. By blocking these receptors, it reduces the effects of acetylcholine, thereby alleviating symptoms associated with Parkinson's disease such as tremors and rigidity. Additionally, it may enhance dopamine release in the striatum indirectly through modulation of nicotinic acetylcholine receptor neurotransmission .
Pharmacokinetics
- Absorption : Trihexyphenidyl is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (C_max) of approximately 7.2 ng/mL within 1.3 hours (T_max) after administration .
- Half-Life : The mean elimination half-life is about 3.2 hours, indicating a relatively short duration of action that necessitates multiple daily doses for sustained effect .
- Elimination : The drug is primarily excreted unchanged in urine .
Adverse Effects and Toxicity
While generally effective, trihexyphenidyl can cause significant adverse effects due to its anticholinergic properties. Common side effects include:
- Dry mouth
- Blurred vision
- Constipation
- Cognitive impairment
In cases of overdose, symptoms may escalate to severe agitation, hallucinations, and hyperthermia. A notable case reported malignant hyperthermia and syndrome of inappropriate antidiuretic hormone secretion (SIADH) linked to high doses of trihexyphenidyl, highlighting the need for careful dosage management .
Case Study 1: Malignant Hyperthermia Induced by Trihexyphenidyl
A 55-year-old male with Parkinson's disease experienced high fever and severe hyponatremia after taking trihexyphenidyl at a high dosage (6 mg three times daily). Initially misdiagnosed with pneumonia, further investigation revealed that discontinuation of trihexyphenidyl led to normalization of body temperature and serum sodium levels over three days . This case underscores the potential for trihexyphenidyl to disrupt hypothalamic function, leading to abnormal secretion of antidiuretic hormone.
Research Findings
Recent studies have explored the cognitive effects of trihexyphenidyl. An investigation showed that acute administration impaired total recall significantly in subjects, indicating potential risks for cognitive function in patients receiving this medication .
Summary Table: Key Pharmacological Properties
Property | Value |
---|---|
Drug Class | Antimuscarinic |
Primary Use | Parkinson's disease |
C_max | 7.2 ng/mL |
T_max | 1.3 hours |
Half-Life | 3.2 hours |
Excretion | Urine (unchanged) |
Common Side Effects | Dry mouth, blurred vision |
Severe Risks | Hyperthermia, SIADH |
Eigenschaften
IUPAC Name |
1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJJTJNXAKQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-11-6 (Parent) | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045802 | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52-49-3 | |
Record name | (±)-Trihexyphenidyl hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.